Deanol bitartrate
Overview
Description
Deanol bitartrate, also known as N,N-Dimethylethanolamine bitartrate or DMAE bitartrate, is an organic compound with the chemical formula [HN(CH3)2CH2CH2OH]+HOOC−CH(OH)−CH(OH)−COO− . It is a white powder and a synthetic version of deanol, a substance found naturally in seafood . It is used in supplements, prescription drugs, and topical skincare products .
Synthesis Analysis
This compound is a N,N-dimethylethanolamine salt of tartaric acid . It contains tertiary ammonium cations (dimethyl(2-hydroxyethyl)ammonium [HN(CH3)2CH2CH2OH]+) and bitartrate anions (HOOC−CH(OH)−CH(OH)−COO−) .
Molecular Structure Analysis
The molecular structure of this compound consists of a tertiary amine and primary alcohol functional groups . The chemical formula is C8H17NO7, and the molar mass is 239.224 g·mol−1 .
Physical and Chemical Properties Analysis
This compound is a white powder or white crystals . It has a melting point of 111–113 °C and is slightly soluble in water .
Scientific Research Applications
Cosmetic and Dermatological Applications
- Stability in Cosmetic Formulations: Deanol bitartrate, known as 2-Dimethylaminoethanol (DMAE), is used in skin care products for its potential firming effects. A study investigated the stability of DMAE and its bitartrate salt in cosmetic formulations, finding that both forms are stable and interchangeable in pharmaceutical formulations (Clares et al., 2010).
Neurological and Behavioral Applications
- Childhood Hyperactivity: Deanol has been explored as a treatment for childhood hyperactivity. In a study, children with learning and behavior disorders showed improvement after deanol treatment, suggesting its potential in enhancing cognitive function and mood (Lewis & Young, 1975).
- Choline Metabolism in Peripheral Tissues: Deanol affects choline metabolism in peripheral tissues, possibly leading to increased choline concentration in blood and stimulating cholinergic receptors in the brain. This suggests its role in central cholinergic effects (Haubrich et al., 1981).
Psychiatric Applications
- Treatment in Schizophrenia: Deanol has been used in the treatment of schizophrenia, with moderate effectiveness observed in some patients. It reportedly increased interest in activities and decreased symptoms like depression and delusional trends (Pennington, 1959).
Other Applications
- Corrosion Inhibition: In an industrial context, deanol has shown effectiveness in inhibiting the corrosion of mild steel in dilute sulphuric acid, highlighting its utility beyond biomedical applications. This property is linked to its ability to adsorb on steel surfaces (Loto et al., 2015).
Mechanism of Action
Target of Action
Deanol bitartrate, also known as 2-dimethylaminoethanol (DMAE), primarily targets the cholinergic system in the brain . It is involved in a series of reactions that form acetylcholine , a neurotransmitter that helps nerve cells communicate .
Mode of Action
Deanol serves as a precursor to choline , which is subsequently utilized to create acetylcholine . Acetylcholine is essential for controlling muscle tone and cognitive processes . By boosting choline synthesis in the brain, deanol can increase the production of acetylcholine .
Biochemical Pathways
The primary biochemical pathway affected by deanol involves the synthesis of acetylcholine from choline . By increasing the availability of choline, deanol can enhance the production of acetylcholine, which plays a crucial role in brain and nervous system function .
Pharmacokinetics
It is known that deanol can cross the blood-brain barrier, which allows it to exert its effects on the central nervous system .
Result of Action
The increased production of acetylcholine resulting from deanol administration can lead to improved memory , mood , and cognitive function . It has been used in the treatment of attention deficit-hyperactivity disorder (ADHD), Alzheimer’s disease, autism, and tardive dyskinesia .
Safety and Hazards
Future Directions
Deanol bitartrate has been used in the treatment of attention deficit-hyperactivity disorder (ADHD), Alzheimer’s disease, autism, and tardive dyskinesia . It has also been used as an ingredient in skin care, and in cognitive function- and mood-enhancing products . Future research may focus on further understanding its mechanism of action and potential uses.
Biochemical Analysis
Biochemical Properties
Deanol bitartrate has been used in the treatment of attention deficit-hyperactivity disorder (ADHD), Alzheimer’s disease, autism, and tardive dyskinesia
Cellular Effects
It is known to influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;2-(dimethylamino)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO.C4H6O6/c1-5(2)3-4-6;5-1(3(7)8)2(6)4(9)10/h6H,3-4H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEGYKVRCKDVKQ-LREBCSMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCO.C(C(C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCO.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40952332 | |
Record name | 2-Dimethylaminoethanol bitartrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40952332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29870-28-8, 5988-51-2 | |
Record name | Ethanol, 2-(dimethylamino)-, (2R,3R)-2,3-dihydroxybutanedioate (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29870-28-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethylaminoethanol bitartrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5988-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Deanol bitartrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005988512 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanol, 2-(dimethylamino)-, (2R,3R)-2,3-dihydroxybutanedioate (1:?) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Dimethylaminoethanol bitartrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40952332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-hydroxyethyl)dimethylammonium hydrogen tartrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.281 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEANOL BITARTRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D240J05W14 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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